

# AZD8186 Target Engagement and Binding Kinetics: A Technical Guide

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This technical guide provides an in-depth overview of the target engagement and binding kinetics of AZD8186, a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K)  $\beta$  and  $\delta$  isoforms. The information is compiled from publicly available research and is intended to support further investigation and drug development efforts.

#### Introduction

AZD8186 is a small molecule inhibitor that selectively targets the p110 $\beta$  and p110 $\delta$  catalytic subunits of PI3K, with significantly less activity against the p110 $\alpha$  and p110 $\gamma$  isoforms.[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[3] AZD8186 has shown promise in preclinical models of tumors with loss of the tumor suppressor PTEN, a condition that leads to hyperactivation of the PI3K $\beta$  isoform.[2][4] This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the associated signaling pathways and experimental workflows.

# **Target Profile and Binding Characteristics**

AZD8186 demonstrates potent and selective inhibition of PI3Kβ and PI3Kδ. While specific quantitative data for its binding kinetics (kon, koff, and residence time) are not publicly available, it is consistently described as having "tight-binding kinetics," which suggests a slow



dissociation from its target.[1] This characteristic may lead to an underestimation of its absolute selectivity in standard biochemical assays.[1]

#### **Data Presentation**

Table 1: Biochemical Potency of AZD8186 Against PI3K Isoforms

Target	IC50 (nM)	Source
РІЗКβ	4	[1][2]
ΡΙ3Κδ	12	[1][2]
ΡΙ3Κα	35	[1][2]
РІЗКу	675	[1][2]

Table 2: Cellular Activity of AZD8186 in Cancer Cell Lines



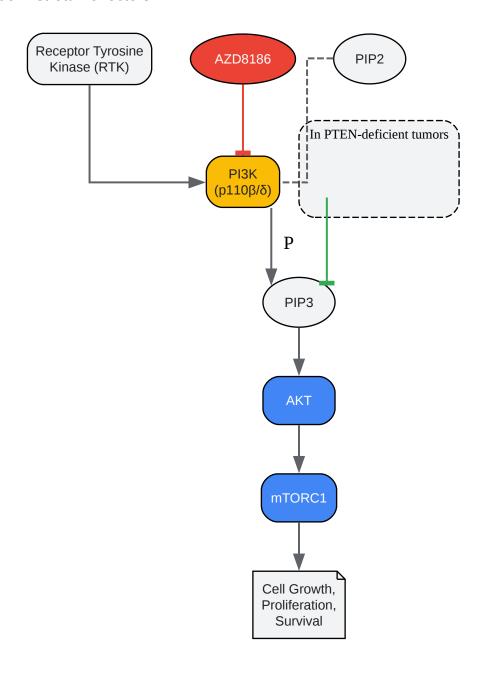
Cell Line	Cancer Type	PTEN Status	Cellular IC50/GI50 (nM)	Assay Type	Source
MDA-MB-468	Triple- Negative Breast Cancer	Null	3 (pAKT S473 IC50)	Western Blot	[1]
MDA-MB-468	Triple- Negative Breast Cancer	Null	65 (GI50)	Proliferation Assay	[1]
JEKO	Mantle Cell Lymphoma	Not Specified	17 (pAKT S473 IC50)	Western Blot	[1]
JEKO	Mantle Cell Lymphoma	Not Specified	228 (GI50)	Proliferation Assay	[1]
BT474c	Breast Cancer	PIK3CA- mutant	752 (pAKT S473 IC50)	Western Blot	[1]
BT474c	Breast Cancer	PIK3CA- mutant	1981 (GI50)	Proliferation Assay	[1]
MDA-MB-436	Triple- Negative Breast Cancer	Loss	899 (IC50)	Not Specified	[5]
BT549	Triple- Negative Breast Cancer	Null	31 (IC50)	Not Specified	[5]

# **Signaling Pathway**

AZD8186 exerts its effects by inhibiting the PI3K/AKT/mTOR signaling pathway. In cells with PTEN loss, the pathway is constitutively active, primarily through PI3K $\beta$ . By inhibiting PI3K $\beta$ ,



AZD8186 blocks the phosphorylation of PIP2 to PIP3, which in turn prevents the activation of AKT and its downstream effectors.



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Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of AZD8186.

# **Experimental Protocols**

This section outlines general methodologies for key experiments used to characterize AZD8186. For specific experimental details, it is recommended to consult the original research



publications.

#### **Biochemical Kinase Assay (General Protocol)**

This assay determines the in vitro potency of AZD8186 against purified PI3K isoforms.

- Reagents and Materials:
  - Recombinant human PI3K isoforms (p110 $\alpha$ /p85 $\alpha$ , p110 $\beta$ /p85 $\alpha$ , p110 $\delta$ /p85 $\alpha$ , p110 $\gamma$ )
  - PIP2 substrate
  - ATP
  - Kinase buffer (e.g., 50mM HEPES, pH 7.5, 100mM NaCl, 10mM MgCl2, 1mM DTT)
  - AZD8186 (serially diluted)
  - ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
- Procedure:
  - Prepare a reaction mixture containing the kinase, PIP2 substrate, and kinase buffer.
  - Add serially diluted AZD8186 or vehicle control (DMSO) to the reaction mixture.
  - Initiate the kinase reaction by adding ATP.
  - Incubate at room temperature for a specified time (e.g., 60 minutes).
  - Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.
  - Calculate IC50 values by fitting the data to a four-parameter logistic dose-response curve.

## Cellular Proliferation (MTS) Assay (General Protocol)

This assay measures the effect of AZD8186 on the growth of cancer cell lines.



- Reagents and Materials:
  - Cancer cell lines (e.g., MDA-MB-468, JEKO)
  - Complete cell culture medium
  - 96-well plates
  - AZD8186 (serially diluted)
  - MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
- Procedure:
  - Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
  - Treat the cells with serially diluted AZD8186 or vehicle control.
  - Incubate for a specified period (e.g., 72 hours).
  - Add MTS reagent to each well and incubate for 1-4 hours.
  - Measure the absorbance at 490 nm using a microplate reader.
  - Calculate GI50 values (concentration for 50% growth inhibition) from the dose-response curves.

## Western Blot for Phospho-AKT (General Protocol)

This assay is used to assess the inhibition of PI3K signaling in cells by measuring the phosphorylation of its downstream target, AKT.

- Reagents and Materials:
  - Cancer cell lines (e.g., MDA-MB-468)
  - Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

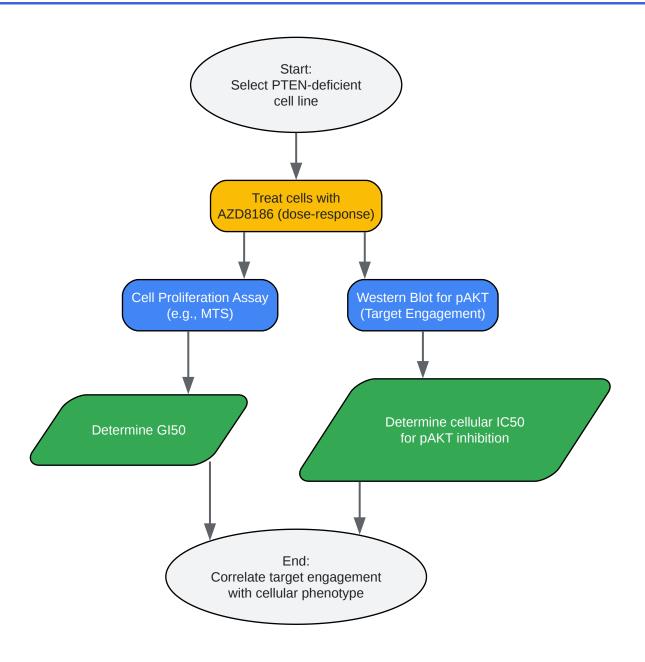


- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, and a loading control (e.g., anti-β-actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Procedure:
  - Culture cells and treat with AZD8186 at various concentrations for a specified time.
  - Lyse the cells and quantify the protein concentration.
  - Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
  - Block the membrane and incubate with the primary antibody overnight at 4°C.
  - Wash the membrane and incubate with the HRP-conjugated secondary antibody.
  - Detect the signal using a chemiluminescent substrate and an imaging system.
  - Quantify band intensities and normalize the phospho-AKT signal to total AKT and the loading control.

## **Experimental and Logical Workflows**

The following diagrams illustrate a typical experimental workflow for assessing target engagement and the logical relationship of AZD8186's mechanism of action.

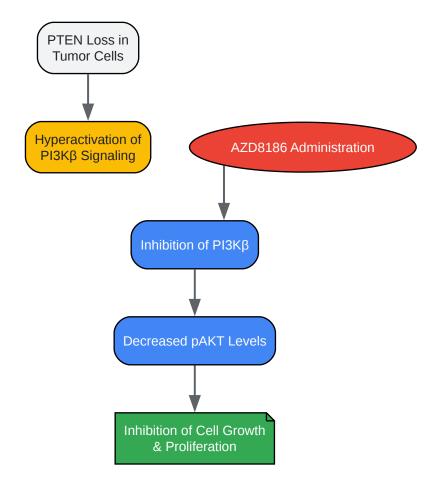




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Caption: A typical experimental workflow for evaluating AZD8186.





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Caption: Logical flow of AZD8186's mechanism of action in PTEN-deficient tumors.

#### Conclusion

AZD8186 is a selective inhibitor of PI3K $\beta$  and PI3K $\delta$  with potent cellular activity, particularly in cancer cells with PTEN deficiency. Its "tight-binding" nature suggests a prolonged engagement with its target, a characteristic that may contribute to its therapeutic efficacy. The provided data and protocols offer a foundational resource for researchers investigating AZD8186 and its potential applications in oncology. Further studies are warranted to elucidate the precise binding kinetics and to optimize its clinical use.

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